![molecular formula C18H26N2O2 B12830374 Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)
Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-azaspiro[55]undecan-9-yl)carbamate is a chemical compound known for its unique spirocyclic structure, which includes a benzyl group attached to a 3-azaspiro[55]undecane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the spirocyclic amine with a chloroformate or an isocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the carbamate group or the spirocyclic core. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen. Reagents like alkyl halides or acyl chlorides are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Benzyl-substituted spirocyclic compounds.
科学的研究の応用
Chemistry: Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as a scaffold for designing new drugs. Its spirocyclic structure can enhance the pharmacokinetic properties of drug candidates, such as stability and bioavailability.
Industry: In the industrial sector, this compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can facilitate binding to biological targets, enhancing the compound’s efficacy.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways critical for disease progression.
類似化合物との比較
Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride: A hydrochloride salt form with similar properties but enhanced solubility.
tert-Butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate: A tert-butyl derivative with different steric and electronic properties.
Uniqueness: this compound stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest in various research fields.
特性
分子式 |
C18H26N2O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
benzyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate |
InChI |
InChI=1S/C18H26N2O2/c21-17(22-14-15-4-2-1-3-5-15)20-16-6-8-18(9-7-16)10-12-19-13-11-18/h1-5,16,19H,6-14H2,(H,20,21) |
InChIキー |
FFCPMCPFMFSAQT-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


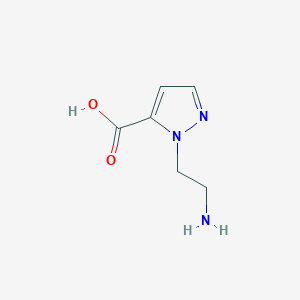
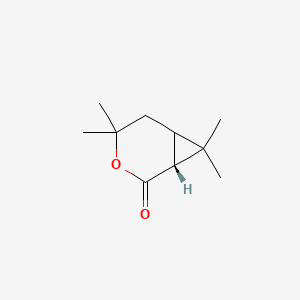
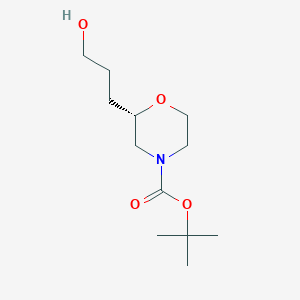
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)
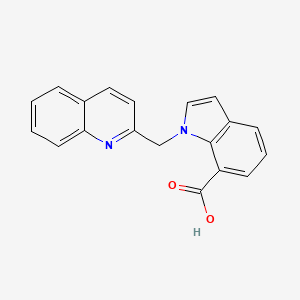
![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
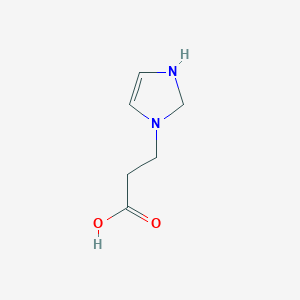
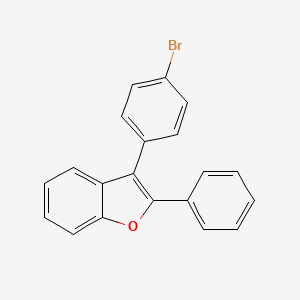
![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate](/img/structure/B12830366.png)
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)


